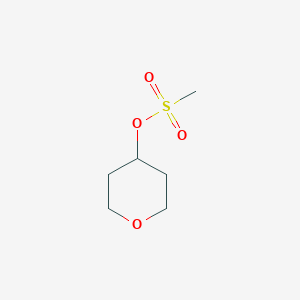

Tetrahydro-2H-pyran-4-yl methanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxan-4-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-11(7,8)10-6-2-4-9-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEZHCLWHDZJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462944 | |

| Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134419-59-3 | |

| Record name | Tetrahydro-2H-pyran-4-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2H-pyran-4-yl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrahydro-2H-pyran-4-yl methanesulfonate CAS number

An In-depth Technical Guide to Tetrahydro-2H-pyran-4-yl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and pharmaceutical development. It covers its chemical properties, synthesis, applications, and safety information, presented in a format tailored for scientific and research audiences.

Chemical and Physical Properties

This compound, identified by the CAS Number 134419-59-3 , is a sulfonate ester that serves as a versatile building block in the synthesis of more complex molecules.[1][2][3][4][5][6] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 134419-59-3 |

| Molecular Formula | C6H12O4S[1][2] |

| Molecular Weight | 180.22 g/mol [1][2] |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Melting Point | 47-49°C[1] |

| Boiling Point (Predicted) | 329.1 ± 31.0 °C at 760 mmHg[1][2] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³[1][2] |

| Purity | Typically ≥95% - 97%[5] |

Synthesis of this compound

The compound is typically synthesized from Tetrahydro-2H-pyran-4-ol via a reaction with methanesulfonyl chloride. The hydroxyl group of the pyranol is converted into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol

A common laboratory-scale synthesis protocol is as follows:[1][7]

Materials:

-

Tetrahydro-2H-pyran-4-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or another suitable base

-

Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve tetrahydro-2H-pyran-4-ol, triethylamine, and a catalytic amount of dimethylaminopyridine in dichloromethane in a round-bottom flask.[7]

-

Cool the reaction mixture to 0 °C in an ice bath.[7]

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water and brine.[7]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7]

-

The resulting product, this compound, is typically a yellow solid.[7] Further purification can be achieved by recrystallization if necessary.

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum in CDCl3 typically shows the following signals: δ 4.90 (m, 1H), 3.95 (dt, 2H), 3.59-3.51 (m, 2H), 3.04 (s, 3H), 2.08-2.01 (m, 2H), 1.94-1.82 (m, 2H).[7]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous bioactive compounds and pharmaceuticals.[8][9][10] It often enhances physicochemical properties such as solubility and metabolic stability. This compound is a valuable intermediate for introducing this THP ring into target molecules.

Key Applications:

-

Intermediate for Bioactive Molecules: It is used in the synthesis of compounds with potential therapeutic applications. For instance, it is an intermediate in the synthesis of 3,4,5-Trimethoxy-2-nitro Acetophenone, which is a precursor for potential cardiotonics and potent tubulin polymerization inhibitors.[7]

-

Synthesis of Spirocyclic Compounds: The related compound, tetrahydro-4H-pyran-4-one, is used to create spiro-hydantoins, a class of compounds with a wide range of biological activities, including anticonvulsant, antiviral, and anticancer properties.[8] While not a direct reaction of the methanesulfonate, this highlights the importance of the pyran ring system in medicinal chemistry.

-

General Organic Synthesis: The mesylate group is an excellent leaving group, making this compound a versatile reagent for nucleophilic substitution reactions to form ethers, amines, and carbon-carbon bonds with various nucleophiles.

Caption: Role as a synthetic intermediate.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following table summarizes its hazard information.

| Hazard Information | Details |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place under an inert atmosphere.

This technical guide provides essential information for researchers and scientists working with this compound. By understanding its properties, synthesis, and applications, its potential as a key building block in drug discovery and organic synthesis can be fully leveraged.

References

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS#:134419-59-3 | this compound | Chemsrc [chemsrc.com]

- 4. This compound|CAS 134419-59-3|Adamas-beta|製品詳細 [tci-chemical-trading.com]

- 5. 134419-59-3 Cas No. | Tetrahydro-2H-pyran-4-yl methanesulphonate | Apollo [store.apolloscientific.co.uk]

- 6. Tetrahydro-2H-pyran-4-yl methanesulfonate CAS#: 134419-59-3 [m.chemicalbook.com]

- 7. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of Tetrahydro-2H-pyran-4-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS No. 134419-59-3). The information is compiled from various chemical data sources and is intended to support research and development activities where this compound is utilized as a key intermediate in organic synthesis.

Core Physical and Chemical Properties

This compound is an organic compound featuring a tetrahydro-pyran ring functionalized with a methanesulfonate group. This structure makes it a valuable reagent, particularly as a leaving group in nucleophilic substitution reactions.[1] It typically appears as an off-white to pale beige solid or a colorless to pale yellow liquid.[1][2]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₄S | [2][3] |

| Molecular Weight | 180.22 g/mol | [2][3] |

| Melting Point | 46-49 °C | [2][3] |

| Boiling Point | 329.1 ± 31.0 °C (Predicted) | [2][3] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [2][3] |

| Flash Point | 152.8 °C | |

| Solubility | Soluble in Dichloromethane. Slightly soluble in DMSO, Ethyl Acetate, and Methanol. | [2][4] |

| Physical Form | Solid | [2][5] |

| Appearance | Off-White to Pale Beige | [2] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are generalized, standard laboratory protocols for measuring the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid initial determination can be performed by heating at a rate of 10-20 °C per minute.[7]

-

For an accurate measurement, heat the sample at a slower rate, approximately 2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Capillary Method)

While this compound is a solid at room temperature, its boiling point can be determined, though it is often predicted for compounds with high boiling points to avoid decomposition.

Apparatus:

-

Fusion tube or small test tube

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)[3]

-

Thermometer

Procedure:

-

Place a small amount of the substance into a fusion tube.

-

Invert a capillary tube (sealed end up) and place it into the fusion tube containing the liquid sample.[3]

-

Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

Heat the apparatus slowly and uniformly.[3]

-

As the liquid heats, air trapped in the capillary tube will be expelled.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3] Alternatively, after rapid bubbling, the heat can be removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination (Pycnometer or Volumetric Flask Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces. For a compound soluble in some organic solvents, an inert, non-solvent liquid of known density must be used.

Apparatus:

-

Volumetric flask or pycnometer

-

Analytical balance

Procedure:

-

Weigh an empty, dry volumetric flask (W1).[9]

-

Add a known mass of this compound to the flask and weigh it again (W2). The mass of the sample is (W2 - W1).

-

Fill the flask with an inert liquid of known density in which the compound is insoluble, up to the calibration mark. Weigh the flask with the sample and the liquid (W3).

-

Empty and clean the flask. Fill it to the mark with only the inert liquid and weigh it (W4). The mass of the liquid is (W4 - W1).

-

The volume of the liquid can be calculated from its mass and known density. The volume of the sample is the difference between the total volume of the flask and the volume of the liquid added in step 3.

-

The density of the solid is then calculated by dividing the mass of the sample by its determined volume.

Synthetic Pathway Visualization

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of intermediates for potential cardiotonics and tubulin polymerization inhibitors.[2] The synthesis of this compound itself is a straightforward reaction from Tetrahydro-2H-pyran-4-ol.

Caption: Synthesis of this compound.

This diagram illustrates the synthesis of the target compound from Tetrahydro-2H-pyran-4-ol and methanesulfonyl chloride in the presence of triethylamine as a base and dichloromethane as a solvent. This reaction is a common method for the preparation of mesylates from alcohols.

References

- 1. CAS 134419-59-3: this compound [cymitquimica.com]

- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 134419-59-3 [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

An In-depth Technical Guide to Tetrahydro-2H-pyran-4-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate. This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document consolidates essential data, including physical and chemical properties, detailed experimental protocols for its preparation, and a summary of its spectroscopic characterization. The information is presented to support researchers and professionals in the fields of medicinal chemistry and drug development.

Molecular Structure and Properties

This compound, also known as oxan-4-yl methanesulfonate, is a heterocyclic organic compound. Its structure features a saturated six-membered tetrahydropyran ring substituted at the 4-position with a methanesulfonate (mesylate) group. The mesylate is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable reagent for introducing the tetrahydropyran-4-yl moiety into various molecules.

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below.

Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H12O4S | [1] |

| Molecular Weight | 180.22 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 47-49 °C | [1] |

| Boiling Point | 329.1 °C (predicted) | [1] |

| Density | 1.26 g/cm³ (predicted) | [3][4] |

| Solubility | Soluble in dichloromethane. Slightly soluble in DMSO, ethyl acetate, and methanol. | [1] |

| CAS Number | 134419-59-3 | [1] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of Tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride in the presence of a base.[1]

Materials:

-

Tetrahydro-2H-pyran-4-ol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

To a solution of Tetrahydro-2H-pyran-4-ol (1.0 equivalent) in dichloromethane, add triethylamine (1.0-1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow:

Synthesis workflow for this compound.

Spectroscopic Data

Comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. While publicly available spectra are limited, the following provides an overview of expected and reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is a key technique for confirming the structure. The chemical shifts and coupling constants provide information about the protons on the tetrahydropyran ring and the methyl group of the mesylate.

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

Strong S=O stretching bands for the sulfonate group (typically in the regions of 1350-1330 cm⁻¹ and 1165-1150 cm⁻¹).

-

C-O stretching vibrations for the ether and ester linkages.

-

C-H stretching and bending vibrations for the aliphatic ring and methyl group.

Specific IR spectral data is often available from commercial suppliers.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 181.0529 |

| [M+Na]⁺ | 203.0348 |

Predicted m/z values for common adducts of this compound.[7]

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The tetrahydropyran motif is a common feature in many biologically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The methanesulfonate group's reactivity allows for the efficient introduction of this cyclic ether into a target molecule. This compound is a key intermediate in the synthesis of various compounds, including inhibitors of human tissue transglutaminase 2 (hTG2).[8]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. As with many sulfonate esters, it may cause skin and eye irritation.[2]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis with significant applications in the field of drug discovery and development. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a reliable synthetic protocol, and a summary of its spectroscopic characterization. This information is intended to be a valuable resource for researchers and scientists working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. CAS 134419-59-3: this compound [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS#:134419-59-3 | this compound | Chemsrc [chemsrc.com]

- 5. 134419-59-3 | this compound | Sulfonates | Ambeed.com [ambeed.com]

- 6. 134419-59-3 Cas No. | Tetrahydro-2H-pyran-4-yl methanesulphonate | Apollo [store.apolloscientific.co.uk]

- 7. PubChemLite - Oxan-4-yl methanesulfonate (C6H12O4S) [pubchemlite.lcsb.uni.lu]

- 8. pubs.rsc.org [pubs.rsc.org]

Synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate from tetrahydro-4-pyranol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate from tetrahydro-4-pyranol. The synthesis involves the mesylation of the secondary alcohol, a common transformation in medicinal chemistry to convert an alcohol into a good leaving group for subsequent nucleophilic substitution reactions. This compound is a useful intermediate in the synthesis of various pharmaceutical compounds.[1][2][3]

Reaction Overview

The synthesis proceeds via the reaction of tetrahydro-4-pyranol with methanesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct. A catalyst such as 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. The reaction is typically carried out in an aprotic solvent like dichloromethane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Tetrahydro-4-pyranol | 1.00 equiv | [1] |

| Methanesulfonyl Chloride | 1.00 - 1.16 equiv | [1][2] |

| Triethylamine | 1.00 - 1.33 equiv | [1][2] |

| 4-Dimethylaminopyridine (DMAP) | 0.10 equiv | [1] |

| Solvent | Dichloromethane (DCM) | [1][2] |

| Reaction Conditions | ||

| Initial Temperature | -10 °C to 0 °C | [1][2] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 16 hours | [1] |

| Product Information | ||

| Yield | 80.9% | [1] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 47-49 °C | [2][3] |

| Molecular Formula | C6H12O4S | [2][4] |

| Molecular Weight | 180.22 g/mol | [2][4] |

Experimental Protocol

This protocol is based on a representative literature procedure.[1]

Materials:

-

Tetrahydro-2H-pyran-4-ol

-

Methanesulfonyl chloride

-

Triethylamine

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask containing 200 mL of dichloromethane, add tetrahydro-2H-pyran-4-ol (15.83 g, 0.155 mol), triethylamine (21.6 mL, 0.155 mol), and 4-dimethylaminopyridine (1.89 g, 0.015 mol) as a catalyst.[1]

-

Addition of Methanesulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath.[1] Slowly add methanesulfonyl chloride (12 mL, 0.155 mol) dropwise to the stirred mixture.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.[1]

-

Workup:

-

Isolation of Product:

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a yellow solid (22.6 g, 80.9% yield).[1]

-

Characterization:

The product can be characterized by standard analytical techniques. The 1H NMR spectrum in CDCl3 should show the following characteristic peaks: δ 4.90 (m, 1H), 3.95 (dt, 2H), 3.59-3.51 (m, 2H), 3.04 (s, 3H), 2.08-2.01 (m, 2H), 1.94-1.82 (m, 2H).[1]

Visualizations

Reaction Scheme

References

Spectroscopic and Synthetic Profile of Tetrahydro-2H-pyran-4-yl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS No. 134419-59-3). This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. A comprehensive understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)

The proton NMR spectrum provides characteristic signals corresponding to the protons of the tetrahydro-pyran ring and the methanesulfonyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.90 | quintet (qn) | 4.2 | H-4 |

| 3.95 | doublet of triplets (dt) | 12.0, 4.2 | H-2e, H-6e |

| 3.59-3.51 | multiplet (m) | - | H-2a, H-6a |

| 3.04 | singlet (s) | - | -CH₃ |

| 2.08-2.01 | multiplet (m) | - | H-3e, H-5e |

| 1.94-1.82 | multiplet (m) | - | H-3a, H-5a |

Data sourced from ChemicalBook.[1]

¹³C NMR

-

C-4: ~75-85 ppm (carbon bearing the mesylate group)

-

C-2, C-6: ~60-70 ppm (carbons adjacent to the ring oxygen)

-

C-3, C-5: ~30-40 ppm

-

-CH₃: ~35-45 ppm (methyl group of the mesylate)

Infrared (IR) Spectroscopy

Experimental IR data with specific absorption bands for this compound is not widely published. However, the characteristic functional groups in the molecule would give rise to the following expected absorptions:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S=O (asymmetric stretch) | 1350-1330 |

| S=O (symmetric stretch) | 1175-1150 |

| C-O-S stretch | 1000-750 |

| C-O-C stretch (ether) | 1150-1085 |

| C-H stretch (alkane) | 2950-2850 |

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 181.05290 |

| [M+Na]⁺ | 203.03484 |

| [M+NH₄]⁺ | 198.07944 |

| [M+K]⁺ | 219.00878 |

| [M-H]⁻ | 179.03834 |

Predicted data from PubChemLite.

Experimental Protocols

The synthesis of this compound is typically achieved through the mesylation of Tetrahydro-2H-pyran-4-ol. The following is a representative experimental protocol.

Synthesis of this compound

This procedure details the reaction of Tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride in the presence of a base.

Materials:

-

Tetrahydro-2H-pyran-4-ol

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Separate the organic layer and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

This protocol is adapted from synthetic procedures found in multiple sources.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

References

Solubility Profile of Tetrahydro-2H-pyran-4-yl Methanesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tetrahydro-2H-pyran-4-yl methanesulfonate (THP-4-OMs), a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document outlines its known solubility in various organic solvents, provides detailed experimental protocols for solubility determination, and presents a generalized workflow for assessing the solubility of similar compounds.

Overview of this compound

This compound is an organic compound featuring a tetrahydropyran ring and a methanesulfonate functional group. It typically appears as an off-white to pale beige solid with a melting point of 47-49°C.[1][2] The methanesulfonate group makes it an excellent leaving group in nucleophilic substitution reactions, rendering it a valuable reagent in organic synthesis.

Qualitative Solubility Data

Based on available technical data sheets, this compound is generally soluble in polar organic solvents.[3] Specific qualitative solubility information is summarized in the table below.

| Solvent | CAS Number | Polarity | Solubility |

| Dichloromethane (DCM) | 75-09-2 | Polar aprotic | Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Polar aprotic | Slightly Soluble[1][2] |

| Ethyl Acetate | 141-78-6 | Polar aprotic | Slightly Soluble[1][2] |

| Methanol | 67-56-1 | Polar protic | Slightly Soluble[1][2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of achieving a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Solvent: Add a known volume (e.g., 1 mL) of the desired organic solvent to a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The exact amount should be recorded.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

-

Filtration: Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the remaining solid to determine the mass of the dissolved solute.

-

Chromatographic Method (Recommended): Dilute a known volume of the filtered saturated solution with a suitable solvent in a volumetric flask. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility: Calculate the solubility in the desired units (e.g., mg/mL, g/100mL, mol/L) based on the mass of the dissolved solute and the initial volume of the solvent.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound is not widely published, its qualitative solubility in polar organic solvents is established. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for determination. The understanding and experimental validation of its solubility are crucial steps in the effective use of this versatile synthetic intermediate in research and drug development.

References

Tetrahydro-2H-pyran-4-yl Methanesulfonate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-4-yl methanesulfonate is a key chemical intermediate widely utilized in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, combining a stable tetrahydropyran ring with a reactive methanesulfonate leaving group, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, including tubulin polymerization inhibitors and potential cardiotonic agents. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its key chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 134419-59-3 | [1] |

| Molecular Formula | C₆H₁₂O₄S | [1] |

| Molecular Weight | 180.22 g/mol | [1] |

| Melting Point | 46-49 °C | [1][2] |

| Boiling Point | 329.1±31.0 °C (Predicted) | [1] |

| Density | 1.26±0.1 g/cm³ (Predicted) | [1] |

| Appearance | White to Off-White Solid | [1][2] |

| Solubility | Soluble in Dichloromethane. Slightly soluble in DMSO, Ethyl Acetate, and Methanol. | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of Tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride in the presence of a base. Two detailed experimental protocols are provided below, offering flexibility in reagent choice and reaction scale.

Experimental Protocols

Protocol 1: Synthesis with Triethylamine and DMAP as a Catalyst

This protocol utilizes triethylamine as a base and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

-

Reaction Scheme:

Synthesis of this compound. -

Materials:

-

Tetrahydro-2H-pyran-4-ol

-

Methanesulfonyl chloride

-

Triethylamine

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq) and triethylamine (1.0 eq) in dichloromethane, add a catalytic amount of DMAP (e.g., 0.1 eq).[3]

-

Cool the mixture to 0 °C in an ice bath.[3]

-

Slowly add methanesulfonyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[3]

-

Upon reaction completion (monitored by TLC), wash the organic phase sequentially with deionized water and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

The product is obtained as a yellow solid.[3]

-

-

Quantitative Data:

Reactant Scale (Tetrahydro-2H-pyran-4-ol) Yield Reference | 15.83 g (0.155 mol) | 22.6 g (80.9%) |[3] |

Protocol 2: Synthesis with Triethylamine at Low Temperature

This protocol is a slight variation, performing the reaction at a lower temperature without the addition of DMAP.

-

Materials:

-

Tetrahydro-2H-pyran-4-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Tetrahydro-2H-pyran-4-ol (1.0 eq) and triethylamine (1.3 eq) in dichloromethane.[4]

-

Cool the solution to -10 °C.[4]

-

Add methanesulfonyl chloride (1.16 eq) to the solution.[4]

-

Stir the reaction mixture for 30 minutes at -10 °C.[4]

-

Dilute the reaction mixture with water and extract with dichloromethane.[4]

-

Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[4]

-

-

Quantitative Data:

Reactant Scale (Tetrahydro-2H-pyran-4-ol) Yield Reference | 3.54 g (34.66 mmol) | 6.74 g (Quantitative) |[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 4.90 | quintet | 4.2 | CH-OMs | [3] |

| 3.95 | dt | 12.0, 4.2 | O-CH₂ (axial) | [3] |

| 3.59-3.51 | m | - | O-CH₂ (equatorial) | [3] |

| 3.04 | s | - | CH₃-S | [3] |

| 2.08-2.01 | m | - | CH₂ | [3] |

| 1.94-1.82 | m | - | CH₂ | [3] |

¹³C NMR, IR, and Mass Spectrometry (Predicted/Typical Data)

-

¹³C NMR: Expected chemical shifts would include signals for the methoxy carbon (~38 ppm), the carbons of the tetrahydropyran ring (in the range of 30-70 ppm), and the carbon bearing the methanesulfonate group at a higher chemical shift due to the electron-withdrawing nature of the oxygen and sulfur atoms.[5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic strong absorption bands for the S=O stretching of the sulfonate group, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1165-1185 cm⁻¹ (symmetric).[2][7] C-O stretching vibrations from the ether and the ester functionalities would also be present.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak (M⁺) at m/z 180. Key fragmentation patterns for sulfonate esters often involve the loss of the alkyl or aryl group attached to the oxygen, or cleavage of the S-O bond.[8][9]

Applications as a Chemical Intermediate in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of bioactive molecules, primarily due to the excellent leaving group ability of the methanesulfonate moiety, which facilitates nucleophilic substitution reactions.

Synthesis of Tubulin Polymerization Inhibitors

A significant application of this intermediate is in the synthesis of 2-Amino-3,4,5-trimethoxybenzophenones, which are potent inhibitors of tubulin polymerization.[3] These compounds are of great interest in cancer research due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

-

Experimental Workflow:

General workflow for synthesizing tubulin inhibitors. -

Mechanism of Action of Tubulin Polymerization Inhibitors: Tubulin polymerization is a dynamic process essential for the formation of microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[10] Inhibitors synthesized from this compound typically bind to the colchicine-binding site on β-tubulin. This binding disrupts the assembly of tubulin dimers into microtubules, leading to microtubule depolymerization.[10] The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged mitotic arrest (G2/M phase arrest) and ultimately inducing apoptosis in rapidly dividing cancer cells.[10]

Signaling pathway of tubulin polymerization inhibitors.

Synthesis of Potential Cardiotonic Agents

This compound is also an intermediate in the synthesis of substituted 4-alkyl-2(1H)-quinazolinones, which have been investigated as potential cardiotonic agents.[3] Cardiotonic agents are drugs that increase the force of contraction of the heart muscle and are used in the treatment of heart failure.

-

Mechanism of Action of Cardiotonics: Cardiotonic agents can act through various mechanisms to increase myocardial contractility.[11][12] These mechanisms often involve modulating intracellular calcium concentrations. For instance, some agents increase the influx of calcium into cardiac muscle cells or enhance the sensitivity of the contractile proteins to calcium.[11][12] This leads to a more forceful contraction of the heart, improving its pumping function.

General mechanism of action for cardiotonic agents.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

-

Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically relevant compounds. Its straightforward synthesis and the reactivity of the methanesulfonate group make it an attractive starting material for the construction of complex molecular architectures. The use of this intermediate in the development of potent tubulin polymerization inhibitors and potential cardiotonic agents highlights its importance in modern drug discovery. This technical guide provides essential data and protocols to assist researchers in leveraging the full potential of this compound in their scientific pursuits.

References

- 1. Cardiotonic agent - Wikipedia [en.wikipedia.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. openaccesspub.org [openaccesspub.org]

- 11. Mechanisms of action of novel cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CV Pharmacology | Cardiostimulatory Drugs [cvpharmacology.com]

- 13. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

The Tetrahydropyran Moiety: A Cornerstone in Modern Chemistry and Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Synthesis of Tetrahydropyran Derivatives

Introduction

The tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing an oxygen atom, is a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. Its prevalence stems from a unique combination of properties: the THP moiety can impart favorable physicochemical characteristics to a molecule, such as improved solubility and metabolic stability, while also serving as a rigid conformational anchor. This technical guide provides a comprehensive overview of the discovery and history of tetrahydropyran derivatives, detailed experimental protocols for their synthesis, and insights into their role in modulating critical biological pathways.

A Historical Perspective: The Emergence of Tetrahydropyran Chemistry

The journey of tetrahydropyran and its derivatives is intrinsically linked to the broader exploration of oxygen-containing heterocycles. While the precise moment of the first synthesis of the parent tetrahydropyran is not definitively documented in a single seminal publication, its roots can be traced back to the late 19th and early 20th centuries, a period of burgeoning interest in the structure and synthesis of cyclic compounds.

The work of the Nobel laureate Adolf von Baeyer on hydroaromatic compounds laid some of the conceptual groundwork for understanding cyclic ethers. His investigations into the stability of carbocyclic rings, famously leading to his "strain theory," provided a theoretical framework for chemists to consider the feasibility of forming various ring sizes, including six-membered heterocycles. While not directly focused on tetrahydropyran, his research into compounds like dimethyl pyrone signaled an early interest in pyran-related structures.

A significant milestone in the practical synthesis of the tetrahydropyran ring was reported by Hanschke in 1955 , who described the selective construction of substituted tetrahydropyran rings through a Prins reaction.[1][2] This acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone provided a versatile entry point to this important class of compounds.[1][2] The parent 4H-pyran was first isolated and characterized in 1962, further fueling interest in its saturated counterpart. The stability of the tetrahydropyran ring, in contrast to the more reactive pyran, made its derivatives attractive targets for synthesis and incorporation into more complex molecules.

The latter half of the 20th century saw an explosion in the discovery of natural products containing the tetrahydropyran motif, particularly from marine sources.[3] Compounds like the bryostatins and various polyether antibiotics showcased nature's mastery in constructing complex architectures featuring multiple THP rings. These discoveries provided a major impetus for the development of new and stereoselective methods for tetrahydropyran synthesis, a challenge that continues to drive innovation in organic chemistry today.

Key Synthetic Methodologies for Tetrahydropyran Derivatives

A diverse array of synthetic strategies has been developed to construct the tetrahydropyran ring. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Hydrogenation of Dihydropyrans

One of the most straightforward methods for the synthesis of the parent tetrahydropyran and its simple derivatives is the catalytic hydrogenation of the corresponding dihydropyran. This method is particularly effective for producing unsubstituted or symmetrically substituted THPs.

Experimental Protocol: Hydrogenation of 3,4-Dihydropyran

-

Apparatus: A low-pressure catalytic hydrogenation apparatus is required.

-

Catalyst Preparation: 8 g of Raney nickel catalyst is washed three times with ether on a Büchner funnel. The washed catalyst is then transferred under ether to the hydrogenation bottle.

-

Reaction Setup: The hydrogenation bottle is fitted with a rubber stopper equipped with a dropping funnel and a glass tube connected to a three-way stopcock. The system is connected to a vacuum pump and a source of inert gas (e.g., nitrogen or hydrogen).

-

Procedure:

-

The ether is removed under vacuum, and the bottle is filled with the inert gas.

-

50.5 g (0.6 mole) of 3,4-dihydropyran is introduced through the dropping funnel.

-

The bottle is connected to the hydrogenation apparatus and is alternately evacuated and filled with hydrogen twice.

-

Hydrogen is admitted to the system until the pressure gauge reads 40 psi.

-

The shaker is started. The pressure is observed to drop as hydrogen is consumed. The reaction is typically complete in 15–20 minutes.

-

Once the theoretical amount of hydrogen has been absorbed, the bottle is removed from the apparatus.

-

The nickel catalyst is allowed to settle, and the liquid tetrahydropyran is decanted.

-

-

Yield: The yield is practically quantitative. The product has a boiling point of 85–86 °C and is often of sufficient purity for many subsequent applications without further distillation.[4]

Prins Cyclization

The Prins reaction is a powerful and versatile method for the stereoselective synthesis of substituted tetrahydropyrans. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.

Experimental Protocol: Synthesis of cis-2,6-Disubstituted-4-hydroxytetrahydropyrans

-

Materials: Homoallylic alcohol, aldehyde, phosphomolybdic acid (PMA), water.

-

Procedure:

-

To a stirred solution of the homoallylic alcohol (1 mmol) and the aldehyde (1.2 mmol) in water (5 mL), phosphomolybdic acid (10 mol%) is added.

-

The reaction mixture is stirred at room temperature for the appropriate time (typically a few hours, monitored by TLC).

-

Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran derivative.[5][6]

-

The Prins cyclization offers a high degree of stereocontrol, often proceeding through a chair-like transition state to yield thermodynamically favored products.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is another widely employed strategy for the construction of tetrahydropyran rings. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system within the same molecule. The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst (acid or base) and reaction conditions.

Experimental Protocol: Acid-Catalyzed Intramolecular Oxa-Michael Addition

-

Materials: A ζ-hydroxy-α,β-unsaturated ester or ketone, a suitable acid catalyst (e.g., trifluoromethanesulfonic acid), and a solvent (or solvent-free conditions).

-

Procedure (Microwave-assisted, solvent-free):

-

In a microwave-transparent vessel, the ζ-hydroxy-α,β-unsaturated carbonyl compound (1 mmol) is mixed with the acid catalyst (e.g., triflic acid, 1-5 mol%).

-

The vessel is sealed and subjected to microwave irradiation at a set temperature and for a specific duration (e.g., a few minutes). The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified directly by column chromatography on silica gel.[7]

-

This method is particularly attractive due to its atom economy and the often mild reaction conditions that can be employed.

Quantitative Data on Tetrahydropyran Synthesis

The efficiency of tetrahydropyran synthesis is highly dependent on the chosen methodology, substrate, and reaction conditions. The following tables summarize quantitative data for some of the key synthetic methods.

Table 1: Yields for the Synthesis of Tetrahydropyran Derivatives via Prins Cyclization

| Homoallylic Alcohol | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 3-Buten-1-ol | Benzaldehyde | PMA (10) | Water | 2 | 92 | [5][6] |

| 3-Buten-1-ol | 4-Chlorobenzaldehyde | PMA (10) | Water | 2.5 | 94 | [5][6] |

| 3-Buten-1-ol | 4-Methoxybenzaldehyde | PMA (10) | Water | 3 | 90 | [5][6] |

| 3-Buten-1-ol | Cinnamaldehyde | PMA (10) | Water | 4 | 88 | [5][6] |

| 3-Buten-1-ol | Cyclohexanecarboxaldehyde | PMA (10) | Water | 3.5 | 85 | [5][6] |

Table 2: Yields for the Synthesis of Tetrahydropyran Derivatives via Intramolecular Oxa-Michael Addition

| Substrate | Catalyst | Conditions | Yield (%) | Reference |

| (E)-1-phenyl-4-hydroxy-4-methylpent-1-en-3-one | Triflic Acid (1 mol%) | Microwave, 3 min | 81 | [7] |

| (E)-1-(4-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one | Triflic Acid (1 mol%) | Microwave, 4 min | 78 | [7] |

| ζ-hydroxy α,β-unsaturated ester | Pd(CH₃CN)₄(BF₄)₂ | CH₂Cl₂, rt | 60 | [8] |

Tetrahydropyran Derivatives in Drug Discovery: The Case of Gilteritinib

The tetrahydropyran motif is a common feature in many approved drugs and clinical candidates. One prominent example is gilteritinib , a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, which is used for the treatment of acute myeloid leukemia (AML) harboring FLT3 mutations.

The FLT3 Signaling Pathway

The FLT3 receptor is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In certain types of AML, mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor, driving uncontrolled cell growth and survival. The activated FLT3 receptor triggers several downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[6][9][10]

Mechanism of Action of Gilteritinib

Gilteritinib is a type I tyrosine kinase inhibitor that targets both wild-type and mutated forms of the FLT3 receptor, including the ITD and tyrosine kinase domain (TKD) mutations.[11] The tetrahydropyran moiety in gilteritinib contributes to its favorable pharmacokinetic profile. By binding to the ATP-binding pocket of the FLT3 kinase domain, gilteritinib blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of FLT3 signaling leads to the suppression of leukemic cell proliferation and the induction of apoptosis.[12][13]

Conclusion

The tetrahydropyran ring system has evolved from a structural curiosity in the early days of heterocyclic chemistry to a cornerstone of modern organic synthesis and medicinal chemistry. Its rich history is marked by the pioneering work of early chemists and the continuous development of innovative synthetic methodologies. The prevalence of the THP moiety in a wide range of biologically active molecules, exemplified by the potent anticancer agent gilteritinib, underscores its importance in drug design and development. The synthetic methods detailed in this guide provide a toolkit for researchers to access a diverse range of tetrahydropyran derivatives, paving the way for the discovery of new therapeutics and the advancement of chemical science.

References

- 1. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]

- 6. Tetrahydropyran synthesis [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. research.abo.fi [research.abo.fi]

- 9. researchgate.net [researchgate.net]

- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]

- 13. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Tetrahydro-2H-pyran-4-yl Methanesulfonate in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Consequently, the development of robust synthetic methodologies for the introduction and functionalization of the THP ring is of significant interest to the medicinal and organic chemistry communities. Tetrahydro-2H-pyran-4-yl methanesulfonate has emerged as a versatile and highly reactive intermediate for the introduction of the 4-substituted tetrahydropyran scaffold via nucleophilic substitution reactions. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles under relatively mild conditions.

These application notes provide a comprehensive overview of the use of this compound in nucleophilic substitution reactions with common nucleophiles encountered in drug discovery, namely amines, thiols, and azides. Detailed experimental protocols, reaction parameters, and expected outcomes are presented to enable researchers to effectively utilize this valuable building block in their synthetic endeavors.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The nucleophilic substitution at the C-4 position of this compound can proceed through either a bimolecular (SN2) or a unimolecular (SN1) mechanism. The operative pathway is primarily dictated by the nature of the nucleophile, the solvent, and the reaction temperature.

-

SN2 Pathway: A strong, sterically unhindered nucleophile will favor a backside attack on the carbon atom bearing the mesylate group. This results in an inversion of stereochemistry at the C-4 position and is generally favored by polar aprotic solvents such as DMF, DMSO, or acetonitrile.

-

SN1 Pathway: A weak nucleophile in a polar protic solvent (e.g., water, ethanol) can promote the departure of the mesylate leaving group to form a planar carbocation intermediate. The subsequent attack of the nucleophile can occur from either face of the carbocation, potentially leading to a mixture of stereoisomers (racemization).

Caption: General workflow for nucleophilic substitution.

Preparation of Starting Material: this compound

A reliable method for the preparation of this compound from the commercially available Tetrahydro-2H-pyran-4-ol is crucial for its application.

Experimental Protocol

To a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere at 0 °C, triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

| Reagent/Solvent | Molar Equiv. | Purity |

| Tetrahydro-2H-pyran-4-ol | 1.0 | >98% |

| Methanesulfonyl Chloride | 1.2 | >99% |

| Triethylamine | 1.5 | >99% |

| Dichloromethane (anhydrous) | - | >99.8% |

| Parameter | Value |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Typical Yield | 90-98% |

| Purification | No further purification is typically required. |

Application in Nucleophilic Substitution Reactions

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides a straightforward route to 4-amino-tetrahydropyran derivatives, which are valuable scaffolds in medicinal chemistry. These reactions are typically carried out in the presence of a base to neutralize the methanesulfonic acid byproduct.

Caption: Synthesis of 4-amino-tetrahydropyrans.

A mixture of this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a base such as potassium carbonate or triethylamine (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is heated. The reaction temperature and time are dependent on the nucleophilicity and steric hindrance of the amine. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzylamine | K₂CO₃ | DMF | 80-100 | 12-18 | 85-95 |

| Morpholine | Et₃N | MeCN | Reflux | 8-12 | 80-90 |

| Aniline | K₂CO₃ | DMF | 100-120 | 24 | 70-80 |

| Piperidine | K₂CO₃ | MeCN | Reflux | 6-10 | 88-96 |

Reactions with Thiol Nucleophiles

Thiolates are excellent nucleophiles and react readily with this compound to afford 4-thio-tetrahydropyran derivatives. These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups.

Caption: Synthesis of 4-thio-tetrahydropyrans.

To a solution of the thiol (1.1 eq.) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or DMF, a base like sodium hydride (1.2 eq., 60% dispersion in mineral oil) or cesium carbonate (1.5 eq.) is added at 0 °C to generate the thiolate in situ. After stirring for 30 minutes, a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction is typically stirred at room temperature until completion as monitored by TLC. The reaction is then carefully quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. Purification is achieved by column chromatography.

| Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Thiophenol | NaH | THF | RT | 2-4 | 90-98 |

| Benzyl mercaptan | Cs₂CO₃ | DMF | RT | 3-6 | 88-95 |

| Ethanethiol | NaH | THF | RT | 2-3 | 85-92 |

| 4-Methoxythiophenol | Cs₂CO₃ | DMF | RT | 4-6 | 92-97 |

Reactions with Azide Nucleophiles

The introduction of an azide group at the C-4 position of the tetrahydropyran ring provides a versatile handle for further functionalization, most notably through "click" chemistry (Huisgen cycloaddition) or reduction to the corresponding amine. The reaction of this compound with sodium azide is a highly efficient method for the synthesis of 4-azidotetrahydropyran.

Caption: Synthesis of 4-azido-tetrahydropyran.

To a solution of this compound (1.0 eq.) in DMF or DMSO, sodium azide (1.5-2.0 eq.) is added. The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed, as indicated by TLC analysis. After cooling to room temperature, the mixture is poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-azidotetrahydropyran can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

| Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Sodium Azide | DMF | 80-100 | 4-8 | >95% |

| Sodium Azide | DMSO | 80-100 | 3-6 | >95% |

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 4-substituted tetrahydropyran moiety into organic molecules. Its high reactivity towards a broad range of nucleophiles, including amines, thiols, and azides, coupled with the generally high yields and straightforward reaction conditions, makes it an invaluable tool for researchers in drug discovery and organic synthesis. The protocols and data presented herein provide a solid foundation for the successful application of this building block in the synthesis of novel and complex molecular architectures. As with any chemical reaction, optimization of the specific conditions for each substrate-nucleophile combination is recommended to achieve the best results.

Application Note & Protocol: Mesylation of Tetrahydro-2H-pyran-4-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the synthesis of tetrahydro-2H-pyran-4-yl methanesulfonate via the mesylation of tetrahydro-2H-pyran-4-ol. The conversion of alcohols to mesylates is a fundamental transformation in organic synthesis. Mesylates are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2][3] This protocol is based on established literature procedures and offers a reliable method for this transformation.[1][4]

Reaction Scheme:

Materials and Methods:

Reagents and Materials:

| Reagent/Material | Grade | Supplier | Notes |

| Tetrahydro-2H-pyran-4-ol | Reagent | Sigma-Aldrich | Starting material |

| Methanesulfonyl chloride (MsCl) | Reagent | Sigma-Aldrich | Mesylating agent |

| Triethylamine (Et3N) | Reagent | Sigma-Aldrich | Base |

| 4-Dimethylaminopyridine (DMAP) | Reagent | Sigma-Aldrich | Catalyst (optional) |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Solvent |

| Deionized water | --- | --- | For work-up |

| Brine (saturated NaCl solution) | --- | --- | For work-up |

| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | Reagent | Sigma-Aldrich | Drying agent |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-2H-pyran-4-ol (1.0 eq.).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.5-1.0 M). Add triethylamine (1.0-1.5 eq.). For reactions that are sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) can be added.[4]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some protocols recommend cooling to -10 °C.[1][5]

-

Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.0-1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[4][6]

-

Reaction Progression: After the addition is complete, the reaction mixture can be stirred at 0 °C for a period of 30 minutes to 4 hours, or allowed to warm to room temperature and stirred for 16 hours.[1][4][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water, cold 10% HCl or 1 N HCl, saturated sodium bicarbonate solution, and finally with brine.[4][7][8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][4]

-

Isolation of Product:

-

Purification (if necessary): The crude product, this compound, is often obtained as a yellow solid or oil and may be used in the next step without further purification.[1][4] If necessary, purification can be achieved by column chromatography on silica gel or distillation.[5]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactant Quantities | ||

| Tetrahydro-2H-pyran-4-ol | 15.83 g (0.155 mol) | [4] |

| Triethylamine | 21.6 mL (0.155 mol) | [4] |

| Methanesulfonyl chloride | 12 mL (0.155 mol) | [4] |

| 4-Dimethylaminopyridine (DMAP) | 1.89 g (0.015 mol) | [4] |

| Dichloromethane (DCM) | 200 mL | [4] |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | [4] |

| Reaction Time | 16 hours | [4] |

| Product Yield and Characterization | ||

| Product | This compound | [4] |

| Yield | 22.6 g (80.9%) | [4] |

| Appearance | Yellow solid | [4] |

| ¹H NMR (300 MHz, CDCl₃) | ||

| δ 4.90 (qn, J = 4.2 Hz, 1H) | [4] | |

| δ 3.95 (dt, J = 12.0, 4.2 Hz, 2H) | [4] | |

| δ 3.59-3.51 (m, 2H) | [4] | |

| δ 3.04 (s, 3H) | [4] | |

| δ 2.08-2.01 (m, 2H) | [4] | |

| δ 1.94-1.82 (m, 2H) | [4] |

Safety Precautions:

-

Methanesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine is flammable and has a strong, unpleasant odor. Handle it in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

-

The reaction is exothermic, especially during the addition of methanesulfonyl chloride. Maintain proper cooling to control the reaction temperature.

Diagram of Experimental Workflow:

Caption: Workflow for the mesylation of tetrahydro-2H-pyran-4-ol.

References

- 1. chembk.com [chembk.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. echemi.com [echemi.com]

Tetrahydro-2H-pyran-4-yl Methanesulfonate: A Versatile Leaving Group for Advanced Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-yl methanesulfonate has emerged as a valuable electrophilic building block in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. The incorporation of the tetrahydropyran (THP) moiety is a common strategy in drug design to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. This compound serves as an efficient precursor for introducing this desirable scaffold onto a variety of nucleophilic substrates. The methanesulfonate group, being an excellent leaving group, facilitates nucleophilic substitution reactions under relatively mild conditions, making it a versatile tool for the construction of complex molecular architectures.[1]

These application notes provide a comprehensive overview of the synthesis and utility of this compound as a leaving group in organic synthesis. Detailed experimental protocols for its preparation and subsequent reactions with oxygen and nitrogen nucleophiles are presented, along with quantitative data to guide reaction optimization.

I. Synthesis of this compound

The title compound is readily prepared from the commercially available tetrahydro-2H-pyran-4-ol via sulfonylation with methanesulfonyl chloride. Two common protocols are provided below, offering flexibility in the choice of base and reaction conditions.

Table 1: Synthesis of this compound

| Protocol | Starting Material | Reagents | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Tetrahydro-2H-pyran-4-ol | Methanesulfonyl chloride | Triethylamine | DMAP | Dichloromethane | 0 to RT | 16 | 80.9 | [2] |